(2alpha,3alpha,4alpha)-2,3,23-Trihydroxyurs-12-en-28-oic acid; 2alpha,3alpha,23-Trihydroxyurs-12-en-28-oic acid; Esculentic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esculentic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the yield and purity of the final product .
Industrial Production Methods
Industrial production of Esculentic acid often involves extraction from natural sources. The leaves of Eucalyptus camaldulensis and the roots of Phytolacca esculenta are subjected to solvent extraction, followed by purification processes such as crystallization and chromatography . These methods ensure the isolation of high-purity Esculentic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Esculentic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Esculentic acid, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Esculentic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in inhibiting COX-2 and its potential anti-inflammatory effects.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and endotoxic shock
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
Esculentic acid exerts its effects primarily through the selective inhibition of COX-2, an enzyme involved in the inflammatory response. By inhibiting COX-2, Esculentic acid reduces the production of pro-inflammatory mediators such as prostaglandins . This mechanism makes it a promising candidate for the development of anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
Ursolic acid: Another pentacyclic triterpenoid with similar anti-inflammatory properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Betulinic acid: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
Esculentic acid is unique due to its selective inhibition of COX-2, which distinguishes it from other triterpenoids that may have broader or less specific mechanisms of action. This selectivity enhances its potential as a therapeutic agent with fewer side effects .
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
JXSVIVRDWWRQRT-DXNSERCBSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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